2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid
Description
2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid is a chemical compound with the molecular formula C14H9Cl2NO3 It is a derivative of benzoic acid, featuring both carbamoyl and chlorophenyl functional groups
Properties
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOMZBZCYJGKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691602 | |
| Record name | 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-36-7 | |
| Record name | 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-carbamoyl-4-chlorophenylboronic acid and 6-chlorobenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to link the boronic acid derivative with the benzoic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The carbamoyl group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the carbamoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the carbamoyl group, such as carboxylic acids.
Reduction Products: Reduced forms of the carbamoyl group, such as amines.
Hydrolysis Products: Benzoic acid derivatives and amines.
Scientific Research Applications
2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid
- 2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
- 3-Carbamoyl-4-chlorophenylboronic acid
Uniqueness
2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
